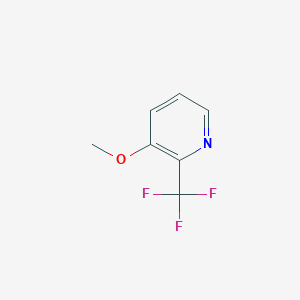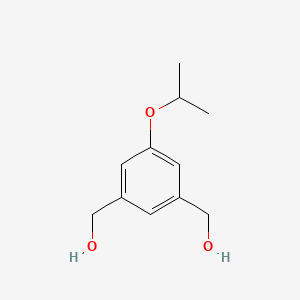
(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol
Descripción general
Descripción
(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol, also known as 3-hydroxy-5-isopropylphenylmethanol, is an important chemical compound used in many scientific research applications. It is a white, crystalline, odorless solid that is soluble in water and other organic solvents. 3-hydroxy-5-isopropylphenylmethanol is a key component in many organic synthesis pathways and is used in a variety of research applications, including drug synthesis and biochemical studies.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
(Moran et al., 2011) discuss the use of methanol in catalysis. They developed an iridium catalyst enabling the direct C–C coupling of methanol with allenes to produce higher alcohols, demonstrating methanol's potential as a chemical feedstock in fine chemical synthesis.
Biophysical Studies
(Nguyen et al., 2019) explored methanol's impact on lipid dynamics, particularly on 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics. This study reveals the influence of methanol on biological membranes, crucial for understanding cell survival and protein functions.
Food Chemistry
(Ames et al., 1997) used methanol extracts in studying Maillard reaction products in food systems. They identified various components, including 5-(Hydroxymethyl)furfural, enhancing understanding of food chemistry and processing.
Organic Chemistry and Solvents
(Lomas & Adenier, 2001) investigated solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols. This research provides insights into molecular interactions and solvent influences in organic synthesis.
Chemical Properties and Safety
(Offermanns et al., 2014) detail the properties of methanol, highlighting its role as a solvent for inorganic salts and its safety considerations due to flammability and toxicity.
Catalytic Performance
(Cavani et al., 2002) studied the effect of methanol in the acid-catalyzed hydroxymethylation of guaiacol. They found that methanol significantly impacts the conversion rates and product distribution, underscoring its role in catalytic processes.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(2)14-11-4-9(6-12)3-10(5-11)7-13/h3-5,8,12-13H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDQRINMVEZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B1404276.png)
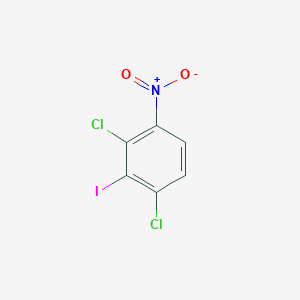
![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)

![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)
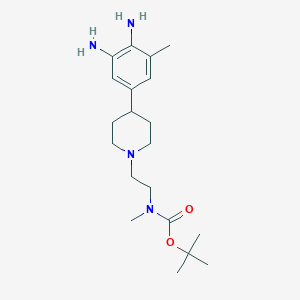
![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)

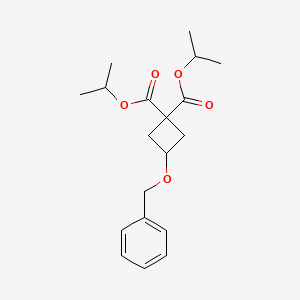

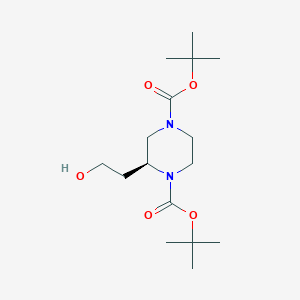

![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B1404298.png)
